molecular formula C11H11BrClFO B8029026 5-Bromo-1-chloro-2-(cyclopentyloxy)-3-fluorobenzene CAS No. 1881320-70-2

5-Bromo-1-chloro-2-(cyclopentyloxy)-3-fluorobenzene

Cat. No.: B8029026
CAS No.: 1881320-70-2
M. Wt: 293.56 g/mol
InChI Key: MIVTUFYGORCXPT-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-2-(cyclopentyloxy)-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, chlorine, fluorine, and a cyclopentyloxy group

Preparation Methods

The synthesis of 5-Bromo-1-chloro-2-(cyclopentyloxy)-3-fluorobenzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzene derivative followed by the introduction of the cyclopentyloxy group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Bromo-1-chloro-2-(cyclopentyloxy)-3-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-1-chloro-2-(cyclopentyloxy)-3-fluorobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and the development of bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-2-(cyclopentyloxy)-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound’s halogenated aromatic structure allows it to participate in various chemical reactions, influencing biological processes and industrial applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

5-Bromo-1-chloro-2-(cyclopentyloxy)-3-fluorobenzene can be compared with other halogenated aromatic compounds such as:

    5-Bromo-1-chloro-2,3-difluorobenzene: Similar in structure but with different substitution patterns, leading to distinct chemical properties and applications.

    5-Bromo-1-chloroisoquinoline: Another halogenated aromatic compound with different ring structures and functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentyloxy group, which imparts unique chemical and physical properties.

Properties

IUPAC Name

5-bromo-1-chloro-2-cyclopentyloxy-3-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClFO/c12-7-5-9(13)11(10(14)6-7)15-8-3-1-2-4-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVTUFYGORCXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2Cl)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101209662
Record name Benzene, 5-bromo-1-chloro-2-(cyclopentyloxy)-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881320-70-2
Record name Benzene, 5-bromo-1-chloro-2-(cyclopentyloxy)-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881320-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 5-bromo-1-chloro-2-(cyclopentyloxy)-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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